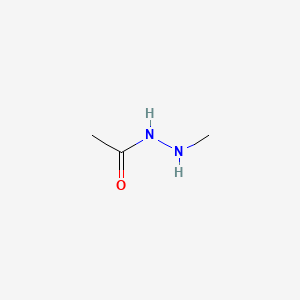
N'-Methylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Methylacetohydrazide is an organic compound with the chemical formula C₃H₈N₂O. It is a colorless crystalline solid that is stable at room temperature. This compound is soluble in many common organic solvents such as ethanol and chloroform . N’-Methylacetohydrazide is commonly used as an intermediate in the synthesis of heterocyclic active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N’-Methylacetohydrazide can be synthesized by reacting an excess of methylacetohydrazide with acetic anhydride. The reaction typically takes place at room temperature . The steps involved in the synthesis are as follows:
- Add an excess of methylacetohydrazide to acetic anhydride.
- Stir the mixture and maintain the reaction system at room temperature for a period of time.
- After the reaction is complete, crystallize the product using a solvent such as ethanol.
- Dry the crystalline product using an appropriate method .
Industrial Production Methods: The industrial production of N’-Methylacetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: N’-Methylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted N’-Methylacetohydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-Methylacetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic synthesis processes.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Mecanismo De Acción
The mechanism of action of N’-Methylacetohydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by its functional groups, which participate in different reaction mechanisms .
Comparación Con Compuestos Similares
- Acetic acid, 2-methylhydrazide
- 1-Acetyl-2-methylhydrazine
- N-Methylacetohydrazonic acid
Comparison: N’-Methylacetohydrazide is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility in organic solvents. Its ability to act as an intermediate in the synthesis of heterocyclic compounds makes it particularly valuable in organic chemistry .
Propiedades
Número CAS |
29817-35-4 |
|---|---|
Fórmula molecular |
C3H8N2O |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
N'-methylacetohydrazide |
InChI |
InChI=1S/C3H8N2O/c1-3(6)5-4-2/h4H,1-2H3,(H,5,6) |
Clave InChI |
OMMMMWZZJZZMLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC |
SMILES canónico |
CC(=O)NNC |
Key on ui other cas no. |
29817-35-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















